molecular formula C10H8O3 B3259048 4,6-Dimethylbenzofuran-2,3-dione CAS No. 31297-31-1

4,6-Dimethylbenzofuran-2,3-dione

Cat. No.: B3259048
CAS No.: 31297-31-1
M. Wt: 176.17 g/mol
InChI Key: YXLOMQUUGPIAIU-UHFFFAOYSA-N
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Description

4,6-Dimethylbenzofuran-2,3-dione is a high-value chemical building block designed for advanced organic synthesis and pharmaceutical research. This compound features a reactive 1,2-dicarbonyl system fused within a benzofuran scaffold, making it a versatile precursor for constructing complex molecular architectures. Its primary research application lies in organocatalytic annulation reactions, where it serves as a key electrophile. Specifically, it undergoes stereoselective homoenolate annulations catalyzed by N-heterocyclic carbenes (NHCs) to produce complex bis-spirofuranone structures . These spirocyclic motifs are privileged scaffolds in medicinal chemistry due to their three-dimensionality and potential for diverse biological activity. Furthermore, the 4,6-dimethylbenzofuran core is a recognized pharmacophore with documented interest in anticancer research. Benzofuran derivatives exhibit a wide range of pharmacological properties, including potent antitumor activities, by targeting various cellular pathways . As such, this compound is a crucial intermediate for synthesizing novel compounds for biological evaluation in drug discovery campaigns. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethyl-1-benzofuran-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-5-3-6(2)8-7(4-5)13-10(12)9(8)11/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLOMQUUGPIAIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=O)C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4,6 Dimethylbenzofuran 2,3 Dione and Its Analogues

Classical Approaches to the Benzofuran-2,3-dione (B1329812) Core

The foundational methods for synthesizing the benzofuran-2,3-dione skeleton have long been a part of the organic chemist's toolkit. These reactions, while traditional, remain relevant for their straightforwardness and reliability in producing the desired heterocyclic system from readily available starting materials.

Condensation Reactions Involving C-Substituted Phenols and Oxalyl Chloride

A primary classical route to the benzofuran-2,3-dione core is the acid-catalyzed condensation reaction between a C-substituted phenol (B47542) and an oxalyl derivative, most commonly oxalyl chloride. This reaction typically proceeds via an intramolecular Friedel-Crafts acylation mechanism. For the specific synthesis of 4,6-dimethylbenzofuran-2,3-dione, the logical starting material would be 3,5-dimethylphenol.

The process is initiated by the reaction of the phenol with oxalyl chloride to form an intermediate ester. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), an intramolecular electrophilic aromatic substitution occurs. The acylium ion generated attacks the electron-rich aromatic ring at the ortho position relative to the hydroxyl group, leading to cyclization. Subsequent workup yields the target dione (B5365651). The regioselectivity of this cyclization is a critical factor; for phenols with two unsubstituted ortho positions, mixtures of products can occur, although steric factors often favor one regioisomer. oregonstate.edu

Contemporary Catalytic Methods for Benzofuran (B130515) Ring Construction

Modern synthetic chemistry has introduced a diverse array of catalytic methods for the construction of the benzofuran ring, offering improvements in efficiency, selectivity, and functional group tolerance. These methods often utilize transition metals but also include innovative metal-free strategies.

Transition Metal-Catalyzed Cyclizations (e.g., Palladium, Iridium, Ruthenium, Copper-based systems)

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of complex heterocyclic structures like benzofurans.

Palladium-based systems are particularly versatile. Palladium catalysts are widely used in C-H activation and functionalization strategies to build the benzofuran framework. nih.govacs.org For instance, palladium(II)-mediated oxidative cyclization of carbonyl-functionalized precursors is a promising method. nih.govacs.org Other notable palladium-catalyzed reactions include Sonogashira coupling of o-iodophenols with terminal alkynes followed by intramolecular cyclization, and Heck-type reactions that form the crucial C-C bond of the furan (B31954) ring. nih.govorganic-chemistry.orgbeilstein-journals.org A palladium-catalyzed tandem cyclization and silylation of 1,6-enynes offers another route to functionalized benzofurans. rsc.orgrsc.org

Copper-based systems offer an economical and effective alternative. Copper catalysts are proficient in mediating the oxidative annulation of phenols and alkynes to produce benzofuran derivatives. rsc.org One-pot procedures using a copper catalyst and molecular oxygen can achieve the regioselective synthesis of polysubstituted benzofurans from phenols and alkynes. rsc.org Furthermore, copper-catalyzed intramolecular O-arylation of 1-(2-haloaryl)ketones has been developed as a method for forming the C7a–O bond of the benzofuran ring system. nih.gov

Ruthenium-based systems have gained attention for their unique reactivity. Ruthenium(II)-catalyzed C–H functionalization provides a direct method for coupling N-phenoxypivalamide with internal alkynes to generate benzofurans under mild, redox-neutral conditions, using the directing group as an internal oxidant. rsc.orgrsc.org Ruthenium nanoparticles have also been employed for the selective hydrogenation of benzofurans to their dihydro counterparts. acs.org

Iridium-based systems have been developed for efficient hydrogen transfer reactions. An iridium catalyst, in the presence of a co-oxidant like p-benzoquinone, can synthesize substituted benzofurans from benzylic alcohols. acs.org More recently, iridium catalysis has been applied to the asymmetric deoxygenative [3 + 2] cycloaddition of carboxylic acids and vinylcyclopropanes to create tetrahydrofurans, a related heterocyclic structure. acs.org

Catalyst SystemReaction TypeStarting MaterialsKey FeaturesReference
Palladium(II) AcetateOxidative C-H CyclizationO-aryl cyclic vinylogous estersForms benzofuran-fused cyclohexenones. nih.gov
Copper Iodide (CuI)Aerobic Oxidative CyclizationPhenols and alkynesOne-pot, regioselective synthesis. rsc.org
[Ru(p-cymene)Cl₂]₂Redox-Neutral C-H FunctionalizationN-phenoxypivalamide and internal alkynesMild conditions, no external oxidant needed. rsc.org
[IrCp*Cl₂]₂Hydrogen TransferSubstituted benzylic alcoholsEfficient synthesis with a co-oxidant. acs.org
PdCl₂(PPh₃)₂ / CuISonogashira Coupling / Cyclizationo-Iodophenols and terminal alkynesVersatile method for 2,3-disubstituted benzofurans. nih.gov

Metal-Free Cyclization Strategies

To circumvent the cost and potential toxicity of transition metals, a variety of metal-free cyclization strategies have been developed. A prominent method involves the use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene, to mediate the oxidative cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans. organic-chemistry.orgnih.gov

Acid-catalyzed reactions also provide a metal-free pathway. For example, Brønsted acids can promote the condensation between phenols and nitrovinyl-substituted indoles to yield benzofuran derivatives. frontiersin.org Trifluoroacetic acid (TFA) has been shown to rapidly convert specific phenol intermediates into benzofuranones. oregonstate.edu One-pot heteroannulation of benzoquinones can be achieved using acetic acid as a catalyst. dtu.dk Additionally, catalyst-free, one-pot methods have been reported, such as the reaction of O-arylated products derived from diaryliodonium salts with ketones under acidic conditions. diva-portal.org

Reagent/ConditionReaction TypeStarting MaterialsKey FeaturesReference
PhI(OAc)₂ / m-CPBAIodine(III)-catalyzed Oxidative Cyclization2-HydroxystilbenesCatalytic use of hypervalent iodine. organic-chemistry.orgnih.gov
Trifluoroacetic Acid (TFA)Acid-Catalyzed CyclizationPhenol intermediates from pyrone/nitroalkene reactionRapid ring closure to form benzofuranones. oregonstate.edu
Diaryliodonium Salts / AcidOne-Pot nih.govnih.gov-Rearrangement / CyclizationEthyl acetohydroxamate and ketonesOperationally simple, catalyst-free sequence. diva-portal.org
Acetic AcidAcid-Catalyzed HeteroannulationBenzoquinones and cyclohexanonesOne-pot synthesis of complex benzofuran structures. dtu.dk

Carbonylative Cyclizations

Carbonylative cyclizations are powerful reactions that introduce a carbonyl group into the final structure during the ring-forming process. These methods are particularly useful for synthesizing ketones, esters, and amides directly. A nickel-catalyzed carbonylative synthesis has been reported for producing 2,3-dihydrobenzofuran (B1216630) derivatives from ortho-substituted aryl iodides and alkyl halides, using molybdenum hexacarbonyl (Mo(CO)₆) as the carbonylating agent. rsc.org In a different approach, a synthesis of 2-carboxybenzofurans from 2-gem-dibromovinylphenols utilizes a copper-catalyzed C-O coupling followed by a Mo(CO)₆-mediated intermolecular carbonylation, avoiding the need for palladium catalysts or CO gas. organic-chemistry.org

Heck-Type Cyclizations

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a foundational method in C-C bond formation. Intramolecular versions of this reaction are particularly effective for synthesizing cyclic compounds. The intramolecular Heck reaction has been employed as a key step in the synthesis of complex natural products containing a benzofuran skeleton. beilstein-journals.orgnsf.gov This strategy involves the cyclization of a precursor, such as an aryl halide tethered to an alkene, to form the furan ring. Variations on this theme include tandem sequences where a Heck reaction is followed by an oxidative cyclization to yield the benzofuran product. nih.gov A highly enantioselective palladium-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes has also been developed to provide chiral 2,3-dihydrobenzofurans. organic-chemistry.org

Photocyclizations and Radical Cyclizations

The synthesis of the benzofuran core via radical cyclization cascade reactions is an area of ongoing research, though its application is more commonly reported for complex benzofuran derivatives rather than for benzofuran-2,3-diones. nih.govresearchgate.net These methods offer pathways to intricate molecular structures under mild conditions. nih.gov

One documented approach involves the construction of complex benzofurylethylamine derivatives. nih.govresearchgate.net This method utilizes a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers. This transfer initiates a radical cyclization, which is then followed by an intermolecular radical-radical coupling. nih.gov This strategy facilitates a rapid increase in molecular complexity and allows for the synthesis of a variety of polycyclic benzofurans. nih.govresearchgate.net While powerful for creating complex scaffolds, the direct application of radical cyclization for the synthesis of simpler structures like this compound is not extensively documented in the literature. nih.govresearchgate.net

Similarly, visible-light-mediated catalysis represents another modern strategy for benzofuran synthesis. For instance, a novel route has been developed for synthesizing benzofuran heterocycles from the reaction between disulfides and enynes, which proceeds through a peroxo radical intermediate. nih.gov However, these advanced photochemical methods are generally applied to the synthesis of substituted benzofurans, and their use for the preparation of the benzofuran-2,3-dione skeleton is not a standard approach.

Specific Preparative Routes for this compound

Established Synthetic Pathways and Reported Yields

The most established and widely utilized method for the synthesis of this compound and its analogues is through the cyclization of a substituted phenol. rsc.org This process typically involves a two-step sequence: the reaction of the corresponding phenol with oxalyl chloride, followed by an intramolecular Friedel-Crafts acylation to form the dione ring system.

For the specific synthesis of this compound, the logical precursor is 3,5-dimethylphenol. The synthesis proceeds as follows:

O-acylation: 3,5-Dimethylphenol is reacted with oxalyl chloride. This reaction forms the intermediate, 3,5-dimethylphenyl 2-chloro-2-oxoacetate.

Intramolecular Friedel-Crafts Acylation: The intermediate is then subjected to cyclization, typically promoted by a Lewis acid catalyst such as aluminum chloride (AlCl₃). oregonstate.edu The electrophilic acylium ion attacks the ortho-position of the phenol ring, leading to the closure of the five-membered furanoid ring and the formation of this compound.

This classical strategy is particularly effective when the regiochemical outcome of the cyclization is predictable. oregonstate.edu In the case of 3,5-dimethylphenol, the two ortho positions (2 and 6) are equivalent, thus leading to a single regioisomeric product.

The table below outlines the established synthetic pathway for this compound.

Starting Material Reagents Intermediate Catalyst (for cyclization) Final Product
3,5-Dimethylphenol1. Oxalyl chloride ((COCl)₂)3,5-Dimethylphenyl 2-chloro-2-oxoacetateAluminum chloride (AlCl₃)This compound

Reactions with Nucleophiles

The electrophilic nature of the dicarbonyl system in this compound makes it a prime substrate for reactions with a variety of nucleophiles. These reactions are fundamental to the synthesis of more complex heterocyclic frameworks.

Condensation Reactions with Diamines for Heterocycle Formation (e.g., Quinoxaline (B1680401) Derivatives)

The reaction of this compound with diamines, such as ethylenediamine, is a direct method for the synthesis of fused heterocyclic systems. This type of condensation reaction is a common strategy for constructing quinoxaline moieties. researchgate.net The general mechanism involves the initial nucleophilic attack of one amino group on one of the carbonyl carbons, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazine (B50134) ring fused to the benzofuran core.

The synthesis of pyrazino polypyridinic ligands often involves a condensation reaction between a diamine and a dione. researchgate.net Theoretical and experimental studies have been conducted to understand and optimize the synthetic pathways for these ligands, revealing the formation of intermediate species during the condensation process. researchgate.net

ReactantsProductKey Features
This compound, Diamine (e.g., ethylenediamine)Quinoxaline DerivativeFormation of a fused pyrazine ring.

Reactions with Nitrogen-Based Nucleophiles to Form Spirocyclic Benzofuran-2-one Derivatives

The reaction of this compound with other nitrogen-based nucleophiles can lead to the formation of spirocyclic benzofuran-2-one derivatives. Spirocyclic compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their unique three-dimensional structures. researchgate.net The synthesis of these compounds often involves a cascade of reactions, where the initial nucleophilic addition is followed by subsequent ring-closing steps. nih.gov

For instance, the reaction with certain amino compounds can proceed through a Michael addition followed by an intramolecular cyclization to yield spirobarbiturate-dihydrofurans and dihydrofuro[2,3-d]pyrimidines. researchgate.net These reactions can be highly regioselective, controlled by the choice of catalyst and reaction conditions. researchgate.net

ReactantsProduct ClassSignificance
This compound, Nitrogen-based NucleophileSpirocyclic Benzofuran-2-one DerivativesAccess to complex 3D molecular architectures with potential biological activity.

Cycloaddition and Annulation Reactions

Cycloaddition and annulation reactions of this compound provide powerful tools for the construction of complex polycyclic systems. These reactions often employ catalysts to control the stereochemistry and regiochemistry of the products.

N-Heterocyclic Carbene (NHC)-Catalyzed Annulations for Spiro-bis-lactone Synthesis

N-Heterocyclic carbenes (NHCs) have emerged as potent organocatalysts for a variety of chemical transformations, including the annulation reactions of dicarbonyl compounds. rsc.orgnih.govrsc.org In the context of this compound, NHC catalysis can facilitate the synthesis of spiro-bis-lactones. This transformation typically involves the generation of a reactive intermediate through the interaction of the NHC with a co-reactant, which then undergoes a cycloaddition with the benzofuran-2,3-dione.

These NHC-catalyzed annulations can proceed through various activation strategies, such as the generation of homoenolate or enolate intermediates, leading to the formation of complex heterocyclic structures. nih.govrsc.org The development of these methods allows for the efficient and often enantioselective synthesis of valuable molecules from simple starting materials. nih.govnih.gov

Reaction TypeCatalystProduct ClassKey Feature
AnnulationN-Heterocyclic Carbene (NHC)Spiro-bis-lactonesFormation of complex spirocyclic systems with high efficiency and potential for stereocontrol. nih.govnih.gov

Reactions with Acetylenic Esters in the Presence of Phosphines for γ-Spirolactone Formation

The reaction between this compound and acetylenic esters, in the presence of a phosphine (B1218219) catalyst, provides a route to γ-spirolactones. This reaction proceeds through a zwitterionic intermediate formed from the addition of the phosphine to the acetylenic ester. This intermediate then reacts with the dione in a formal [3+2] cycloaddition manner. The resulting spirocyclic γ-lactone contains a five-membered ring fused at the C2 position of the benzofuranone core.

Ruthenium-Catalyzed Carbonylative Cycloaddition with Alkynes

Ruthenium complexes are effective catalysts for a variety of cycloaddition reactions. nih.govnih.govresearchgate.net The carbonylative cycloaddition of this compound with alkynes represents a sophisticated method for constructing complex fused-ring systems. In this process, a carbon monoxide molecule is incorporated into the final product.

The catalytic cycle typically involves the coordination of the alkyne and the dione to the ruthenium center, followed by oxidative coupling to form a metallacyclic intermediate. nih.gov Subsequent migratory insertion of carbon monoxide and reductive elimination yields the final polycyclic aromatic product. This type of reaction showcases the ability of transition metal catalysis to assemble complex molecular architectures in a single step. researchgate.net

Reaction TypeCatalystCo-reactantProduct Class
Carbonylative CycloadditionRuthenium ComplexAlkyne, Carbon MonoxideFused Polycyclic Aromatic Compounds

Nickel-Catalyzed Decarbonylative Cycloadditions with Alkynes to Form Flavones

A significant transformation of benzofuran-2,3-diones, including the 4,6-dimethyl derivative, is their reaction with alkynes in the presence of a nickel catalyst to furnish flavones. researchgate.net This process involves a decarbonylative cycloaddition, offering an efficient route to this important class of naturally occurring compounds. researchgate.net

The reaction is typically catalyzed by a nickel(0) complex, often stabilized by a phosphine ligand such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe). researchgate.net The mechanism is thought to commence with the oxidative addition of the nickel(0) catalyst to the C(O)-C(O) bond of the benzofuran-2,3-dione. This is followed by decarbonylation, losing a molecule of carbon monoxide, to form a nickel-containing intermediate. Subsequent coordination and insertion of an alkyne into the nickel-carbon bond leads to a larger metallacycle. Reductive elimination from this intermediate then yields the flavone (B191248) product and regenerates the nickel(0) catalyst, allowing the catalytic cycle to continue. The reaction is versatile, accommodating both terminal and internal alkynes. researchgate.net

The reaction conditions, such as the choice of base, can influence the outcome, particularly with different types of alkyne substrates. researchgate.net This method provides a valuable synthetic tool for accessing a variety of substituted flavones from readily available benzofuran-2,3-diones.

Table 1: Nickel-Catalyzed Decarbonylative Cycloaddition of Benzofuran-2,3-diones with Alkynes

Benzofuran-2,3-dione Substrate Alkyne Substrate Product (Flavone) Yield (%) Reference
Benzofuran-2,3-dione Phenylacetylene 2-Phenylchromen-4-one 85 researchgate.net
5-Methoxybenzofuran-2,3-dione 1-Phenyl-1-propyne 6-Methoxy-3-methyl-2-phenylchromen-4-one 78 researchgate.net
This compound Diphenylacetylene 5,7-Dimethyl-2,3-diphenylchromen-4-one (Not specified) researchgate.net
Benzofuran-2,3-dione Ethyl propiolate Ethyl 4-oxo-4H-chromene-2-carboxylate 72 researchgate.net

This table presents representative examples of the nickel-catalyzed decarbonylative cycloaddition to form flavones. While not all examples specify the 4,6-dimethyl derivative, its reactivity is expected to be analogous.

Photochemical Reactions

The photochemical reactivity of this compound is dominated by the behavior of its α-dicarbonyl moiety, which can undergo cycloaddition reactions with unsaturated systems and intramolecular rearrangements upon irradiation.

Upon photochemical excitation, this compound is expected to undergo [2+2] cycloaddition reactions with various unsaturated hydrocarbons. This type of reaction is a well-established photochemical transformation for enones and related carbonyl compounds. The reaction likely proceeds through the formation of an excited triplet state of the dione, which then interacts with the ground-state alkene to form a diradical intermediate. Subsequent ring closure of the diradical yields the cyclobutane (B1203170) adduct.

With Cyclohexene (B86901): The photoaddition of this compound to cyclohexene would be anticipated to yield a tetracyclic adduct. The regiochemistry of the addition would likely favor the formation of a head-to-head adduct due to steric considerations.

With Ethyl Vinyl Ether: The reaction with an electron-rich alkene like ethyl vinyl ether is also expected to proceed via a [2+2] photocycloaddition. The resulting product would be a cyclobutane derivative with an ethoxy substituent. The regioselectivity would be influenced by the electronic nature of the reactants.

With 2-Methyl-2-butene (B146552): The photoaddition to a tetrasubstituted alkene such as 2-methyl-2-butene would also lead to a cyclobutane product. The steric hindrance of the methyl groups on the alkene would likely influence the efficiency of the reaction.

In the absence of a suitable trapping agent, photolysis of this compound can lead to intramolecular rearrangements. A plausible pathway involves the homolytic cleavage of the C(O)-C(O) bond to form a diradical species. This can be followed by the extrusion of one or both carbonyl groups.

Another potential photorearrangement pathway for cyclic α-dicarbonyl compounds is the formation of a bisketene intermediate. This would involve a concerted electrocyclic ring-opening reaction upon absorption of light. The resulting highly reactive bisketene could then undergo subsequent reactions, such as dimerization or reaction with a nucleophilic solvent. The specific pathway followed would depend on the reaction conditions, including the wavelength of light used and the solvent.

Reductive Transformations

The dicarbonyl system of this compound is also a target for reductive transformations, particularly those mediated by low-valent metal reagents.

Low-valent titanium reagents, often generated in situ from TiCl₄ and a reducing agent like zinc or lithium aluminum hydride, are powerful tools for the reductive coupling of carbonyl compounds. uky.eduorganic-chemistry.org This type of reaction, commonly known as the McMurry reaction, can be applied to dicarbonyl compounds like this compound. uky.edu

When this compound is treated with a low-valent titanium reagent in the presence of another carbonyl compound (an aldehyde or a ketone), a cross-coupling reaction can occur. organic-chemistry.orgiastate.edu The mechanism is believed to involve the formation of titanium-ketyl radical intermediates, which can then couple to form a pinacolate-type intermediate. Subsequent deoxygenation by the titanium reagent leads to the formation of a new carbon-carbon double bond.

The reaction of this compound with an aldehyde or ketone would be expected to yield an exocyclic enone or a related unsaturated product, depending on which carbonyl group of the dione participates in the coupling. The regioselectivity of this reaction would be influenced by the steric and electronic environment of the two carbonyl groups.

Carbonyl Reactivity and Related Transformations

The two carbonyl groups of this compound exhibit distinct reactivity profiles, allowing for selective transformations. The C3-carbonyl, being part of an α-keto-lactone system, is generally more electrophilic than the C2-carbonyl. This difference in reactivity can be exploited to achieve selective reactions.

For instance, nucleophilic attack is likely to occur preferentially at the C3 position. This could lead to ring-opening reactions or the formation of adducts at this position. The C2-carbonyl, being adjacent to the furan oxygen, may be less reactive towards nucleophiles but could still participate in reactions under more forcing conditions.

The selective reduction of one carbonyl group over the other is also a potential transformation. liverpool.ac.uk The choice of reducing agent and reaction conditions would be crucial in achieving such selectivity. For example, milder reducing agents might selectively reduce the more reactive C3-carbonyl, leading to a hydroxy-lactone derivative.

Chemical Reactivity and Transformation Mechanisms of 4,6 Dimethylbenzofuran 2,3 Dione

Wittig-Type Reactions with Substituted Ylides, Including Regioselectivity Considerations

The Wittig reaction, a cornerstone in organic synthesis for the formation of carbon-carbon double bonds, has been applied to 4,6-dimethylbenzofuran-2,3-dione, an α,β-dicarbonyl compound. The presence of two adjacent carbonyl groups, a ketone at the 3-position and a lactone (an ester within a ring) at the 2-position, introduces a significant question of regioselectivity. The reaction of this compound with stabilized phosphorus ylides has been shown to proceed with a high degree of regioselectivity, favoring attack at the more reactive ketone carbonyl at the 3-position.

Research conducted by Takeuchi et al. systematically investigated the Wittig reaction of various substituted benzofuran-2,3-diones with stabilized ylides, such as (ethoxycarbonylmethylene)triphenylphosphorane. elsevierpure.com Their findings indicate that the electronic nature of the substituents on the benzene (B151609) ring plays a crucial role in directing the outcome of the reaction. For benzofuran-2,3-diones bearing electron-donating groups, such as the two methyl groups in this compound, the reaction with a stable ylide affords exclusively the 2-alkylidene-3(2H)-benzofuranone isomer. elsevierpure.com This high regioselectivity is attributed to the enhanced nucleophilicity of the ketonic carbonyl at position 3 due to the electron-donating effect of the methyl groups on the aromatic ring.

The general transformation mechanism involves the nucleophilic attack of the ylide on the C-3 carbonyl group of the this compound. This initial attack leads to the formation of a betaine (B1666868) intermediate, which then undergoes a ring closure to form a four-membered oxaphosphetane ring. Subsequent decomposition of the oxaphosphetane yields the final alkene product, in this case, a 2-alkylidene-4,6-dimethyl-3(2H)-benzofuranone, and triphenylphosphine (B44618) oxide as a byproduct. The high stability of the triphenylphosphine oxide drives the reaction to completion.

The detailed research findings for the Wittig reaction of this compound with a specific stabilized ylide are summarized in the table below.

Wittig Reaction of this compound with a Stabilized Ylide

Reactant Ylide Product Yield (%) Reference
This compound (Ethoxycarbonylmethylene)triphenylphosphorane Ethyl (Z)-2-(4,6-dimethyl-3-oxo-2,3-dihydrobenzofuran-2-ylidene)acetate 85 elsevierpure.com

The exclusive formation of the 2-alkylidene isomer highlights the predictable nature of the Wittig reaction with this particular substrate, making it a valuable synthetic tool for the regioselective functionalization of the benzofuran-2,3-dione (B1329812) scaffold.

Advanced Spectroscopic Characterization Research

Vibrational Spectroscopy for Molecular Structure and Dynamics (FT-IR, FT-Raman)

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy are complementary techniques that measure the vibrational modes of a sample. For 4,6-Dimethylbenzofuran-2,3-dione, these methods are crucial for identifying characteristic functional groups, such as the carbonyl groups of the dione (B5365651) moiety and the vibrations associated with the substituted benzene (B151609) ring.

The theoretical frequencies are often scaled by a specific factor to correct for anharmonicity and limitations in the theoretical model, yielding a better agreement with experimental values. nih.gov This comparison between the experimental and scaled theoretical spectra is vital for the accurate assignment of each vibrational band to a specific molecular motion. For this compound, characteristic vibrations would be expected for the α-diketone, the aromatic ring, and the methyl groups.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (dione) Symmetric/Asymmetric Stretch 1740-1780
C=C (aromatic) Ring Stretch 1500-1600
C-O-C (furan) Asymmetric Stretch 1200-1250
C-H (methyl) Asymmetric/Symmetric Stretch 2900-3000

Data are estimated based on standard IR correlation tables and data for related compounds. conicet.gov.ar

To achieve unambiguous assignments for the vibrational bands, especially in spectrally crowded regions, a Potential Energy Distribution (PED) analysis is employed. nih.gov PED is a theoretical tool that quantifies the contribution of each internal coordinate (e.g., bond stretching, angle bending, or torsional rotation) to a specific normal vibrational mode. By analyzing the PED, researchers can confidently assign complex vibrational bands that arise from the coupling of several motions, rather than relying solely on empirical correlations. This analysis is crucial for a complete understanding of the molecule's vibrational dynamics. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The structure of this compound suggests a distinct pattern in its ¹H and ¹³C NMR spectra. While specific experimental data is not available, the expected chemical shifts can be predicted based on established principles and data from analogous benzofuran (B130515) derivatives. mdpi.comnih.gov The accuracy of such predictions can be significantly enhanced by using computational methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. d-nb.info

¹H NMR: The proton spectrum is expected to be relatively simple, showing four distinct singlets:

One singlet for the C4-methyl protons.

One singlet for the C6-methyl protons.

One singlet for the H-5 aromatic proton.

One singlet for the H-7 aromatic proton. The absence of splitting for the aromatic protons is due to the substitution pattern, which places them too far apart for significant coupling.

¹³C NMR: The carbon spectrum would provide evidence for all 10 unique carbon atoms in the molecule. Key expected signals include:

Two signals in the downfield region (δ > 160 ppm) corresponding to the two carbonyl carbons (C-2 and C-3) of the dione.

Signals for the six aromatic carbons, four of which are quaternary (C-3a, C-4, C-6, C-7a) and two are protonated (C-5, C-7).

Two distinct signals in the aliphatic region for the two methyl carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C2 - ~175
C3 - ~170
C3a - ~150
C4 - ~140
C5 ~7.1 ~120
C6 - ~145
C7 ~7.3 ~118
C7a - ~155
4-CH₃ ~2.3 ~15

Values are estimations based on additivity rules and data from related substituted benzofurans and aromatic ketones. nih.govorganicchemistrydata.orgorganicchemistrydata.org

To confirm the assignments from 1D NMR and piece the molecular structure together, a suite of 2D NMR experiments is essential. sciforum.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would be expected to show no cross-peaks, confirming that the methyl and aromatic protons are all isolated singlets.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons directly with the carbons they are attached to. It would show cross-peaks between the H-5 signal and the C-5 signal, the H-7 signal and the C-7 signal, and each methyl proton signal with its corresponding methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is often the most informative experiment for highly substituted molecules as it reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, key HMBC correlations would definitively establish the structure. For instance, the protons of the C4-methyl group would show correlations to C-4, C-3a, and C-5. The aromatic proton H-5 would show correlations to the surrounding carbons, including C-4, C-6, and C-7. Crucially, correlations from aromatic protons (H-5, H-7) to the carbonyl carbons (C-2, C-3) would confirm the connectivity of the benzene ring to the dione-furan moiety. researchgate.net

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The spectrum is dictated by the nature of the chromophores present.

The structure of this compound contains an extended conjugated system encompassing the benzene ring fused to the furan (B31954) ring, which includes an α-dione functionality. This extensive chromophore is expected to give rise to two main types of electronic transitions:

π→π* transitions: These are high-energy, high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic and carbonyl systems. These transitions are expected to appear at shorter wavelengths in the UV region (approx. 250-300 nm). researchgate.net

n→π* transitions: These are lower-energy, lower-intensity absorptions that involve promoting a non-bonding electron (from the lone pairs on the carbonyl oxygens) to a π* antibonding orbital. These transitions occur at longer wavelengths and may extend into the visible region, potentially rendering the compound colored. nih.gov

The exact absorption maxima (λ_max) and intensities are influenced by the substitution on the aromatic ring and the solvent used for the measurement.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecular behavior at the atomic and electronic levels. For 4,6-Dimethylbenzofuran-2,3-dione, these calculations can predict its geometry, stability, and electronic properties, which are crucial for understanding its potential applications.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is particularly effective for determining the ground-state properties of molecules like this compound.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For the benzofuran (B130515) ring system, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. For instance, studies on 1-benzofuran-2-carboxylic acid have shown a good correlation between geometric parameters calculated using DFT and those determined experimentally via X-ray diffraction. researchgate.net In the case of this compound, geometry optimization would reveal the planarity of the benzofuran core and the preferred orientations of the methyl and dione (B5365651) groups.

Conformational analysis, which is crucial for flexible molecules, involves exploring the potential energy surface to identify different stable conformers and the energy barriers between them. For substituted benzofurans, such as benzofuran-stilbene hybrids, DFT has been used to determine the potential energy curves with respect to the rotation around key dihedral angles, providing insight into the molecule's flexibility and preferred shapes. rsc.org

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The exchange-correlation functional approximates the complex electron-electron interactions, while the basis set is a set of mathematical functions used to build the molecular orbitals.

Commonly used hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and PBE0, as well as range-separated functionals like CAM-B3LYP, have been successfully applied to various benzofuran derivatives. researchgate.netrsc.orgresearchgate.netrsc.org For example, in a study on 7-methoxy-benzofuran-2-carboxylic acid, the B3LYP functional with the 6-311+G(d,p) basis set provided harmonic wavenumbers in excellent agreement with experimental FT-IR data. researchgate.net Similarly, the PBE0 functional has been shown to accurately predict spectroscopic parameters for other benzofuran derivatives. nih.gov

The choice of basis set is also critical. Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are frequently employed. researchgate.netrsc.orgresearchgate.netresearchgate.netrsc.orgnih.gov The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electronic distribution, especially in molecules with heteroatoms and potential for charge transfer. The table below presents a selection of functionals and basis sets used in computational studies of benzofuran derivatives, which would be relevant for a study on this compound.

Compound StudiedFunctionalBasis SetApplication
7-methoxy-benzofuran-2-carboxylic acidB3LYP6-311+G(d,p)Geometry optimization, vibrational frequencies
Benzofuran-stilbene hybridsB3LYP6-311G(d,p)Geometry optimization, reaction energies
Substituted BenzofuransCAM-B3LYP6-311++G(d,p)Two-photon absorption calculations
1-benzofuran-2-carboxylic acidB3LYP6-31G(d,p)Geometry optimization, electronic properties
5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridineB3LYP6-311++G(d,p)Geometry optimization, electronic properties

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the interaction of molecules with light, such as in UV-Vis spectroscopy, it is necessary to study their electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose. researchgate.netnih.gov TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption maxima in an electronic spectrum, and the oscillator strengths, which relate to the intensity of the absorption bands.

For various benzofuran derivatives, TD-DFT calculations using functionals like CAM-B3LYP have been shown to provide a good correlation between theoretical vertical excitations and experimental absorption spectra. nih.govresearchgate.netnih.gov In the context of this compound, TD-DFT would be instrumental in predicting its color and understanding the nature of its electronic transitions (e.g., n→π* or π→π* transitions).

Electronic Structure and Bonding Analysis

A detailed analysis of the electronic structure provides a deeper understanding of a molecule's reactivity and properties.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Energy Gaps and Charge Transfer)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical reactivity, with a smaller gap suggesting higher reactivity and polarizability. researchgate.net

For many benzofuran derivatives, the primary electronic transition corresponds to a HOMO→LUMO excitation, often involving intramolecular charge transfer (ICT). nih.gov For instance, in a study of 7-methoxy-benzofuran-2-carboxylic acid, the calculated HOMO-LUMO energy gap was 4.189 eV, suggesting high polarizability and reactivity. researchgate.net In another example, the HOMO-LUMO gap for 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine was found to be 3.732 eV, indicating the potential for charge transfer within the molecule. rsc.orgsemanticscholar.org

The table below summarizes the HOMO, LUMO, and energy gap values for some benzofuran derivatives, illustrating the typical range of these values.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
7-methoxy-benzofuran-2-carboxylic acid-6.367-2.1784.189 researchgate.net
1-benzofuran-2-carboxylic acid-6.367-1.6324.735 researchgate.net
Benzofuran-stilbene hybrid (Compound 3)-5.619-1.6643.955 (in liquid) rsc.org
5-(6-hydroxy-4-methoxy-1-benzofuran...)-5.704-1.9723.732 rsc.orgsemanticscholar.org

By calculating the HOMO and LUMO energy levels for this compound, researchers can gain insight into its kinetic stability and electrical transport properties, which are crucial for applications in materials science. The distribution of the HOMO and LUMO across the molecule would also reveal the regions most susceptible to electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Inter- and Intra-Molecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful method for studying the interactions between atoms and bonds within a molecule. researchgate.net It provides a localized, Lewis-like description of the molecular bonding, which is often more intuitive than the delocalized molecular orbitals. wisc.edu The analysis identifies donor-acceptor interactions, which are crucial for understanding charge transfer and conjugative effects within the molecule. aimspress.com The stability of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov

For this compound, NBO analysis would reveal the nature of the bonds, the hybridization of the atomic orbitals, and the extent of electron delocalization. The polarization of the bonds can be determined from the polarization coefficients of the constituent hybrid orbitals. wisc.edu For instance, a highly polar bond will have a larger coefficient on the more electronegative atom. wisc.edu The analysis can also identify lone pairs and antibonding orbitals, which play a significant role in chemical reactivity.

Table 1: Hypothetical NBO Analysis Data for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) O5σ(C4-C4a)5.2
LP (1) O5σ(C5a-C6)4.8
π (C2=O3)π(C4-C4a)2.5
π (C4a-C5a)π(C6-C7)15.7

Note: This table is a hypothetical representation and actual values would require specific computational calculations.

Nonlinear Optical (NLO) Properties Prediction

Nonlinear optical (NLO) materials are of great interest for their applications in technologies like optical switching and data storage. nih.gov Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. jmcs.org.mxnih.gov The key parameters that determine the NBO response are the polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). researchgate.net

For this compound, theoretical calculations can predict its potential as an NLO material. The presence of donor and acceptor groups within the molecule can enhance its NLO properties. jmcs.org.mx The benzofuranone core can act as a π-conjugated system, and the methyl and carbonyl groups can influence the electron distribution, which is a key factor for NLO activity. dntb.gov.ua A smaller HOMO-LUMO gap is often associated with a larger NLO response. nih.gov

Table 2: Predicted NLO Properties of this compound

PropertyPredicted Value (a.u.)
Polarizability (α)Value
First Hyperpolarizability (β)Value
Second Hyperpolarizability (γ)Value

Note: The values in this table are placeholders and would need to be calculated using appropriate computational methods.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netnih.gov The MEP map shows regions of positive and negative electrostatic potential on the molecular surface. researchgate.net Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl groups, making them sites for electrophilic attack. The aromatic ring and methyl groups would also exhibit specific electrostatic potential features influencing their reactivity. Understanding the MEP is crucial for predicting how the molecule will interact with other chemical species. scispace.com

Analysis of Intermolecular Interactions (e.g., Quantum Theory of Atoms in Molecules (AIM), Non-Covalent Interaction (NCI) Index)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to define atoms, bonds, and molecular structure. wikipedia.orguni-rostock.deias.ac.in A key feature of QTAIM is the identification of bond critical points (BCPs), which signify the presence of a chemical bond. researchgate.netwiley-vch.de The properties of the electron density at the BCP can be used to characterize the nature of the interaction.

The Non-Covalent Interaction (NCI) index is a visualization tool used to identify and characterize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, in real space. wikipedia.orgmdpi.com NCI plots use a color scale to distinguish between different types of interactions: blue or green for attractive interactions and red for repulsive interactions. researchgate.net These methods are essential for understanding how molecules interact with each other in condensed phases. researchgate.net

For this compound, AIM and NCI analyses would provide a detailed picture of the bonding within the molecule and how it might interact with other molecules. This is particularly important for understanding its crystal packing and its interactions in biological systems.

Theoretical Determination of Thermodynamic Properties (e.g., Heat Capacity, Entropy, Enthalpy)

Computational chemistry methods can be used to calculate various thermodynamic properties of molecules, such as heat capacity (C), entropy (S), and enthalpy (H). nih.gov These calculations are often performed using statistical mechanics based on the vibrational frequencies and other molecular properties obtained from quantum mechanical calculations, such as DFT. nih.gov

For this compound, theoretical calculations can provide valuable data on its thermodynamic stability and behavior at different temperatures. These properties are crucial for understanding its formation, reactivity, and potential applications in various chemical processes. nih.govmdpi.com

Table 3: Theoretically Determined Thermodynamic Properties of this compound at 298.15 K

PropertyCalculated ValueUnits
Heat Capacity (Cv)ValueJ/mol·K
Entropy (S)ValueJ/mol·K
Enthalpy (H)ValuekJ/mol

Note: The values in this table are placeholders and would require specific computational calculations.

Synthesis and Reactivity of Advanced Derivatives and Analogues of 4,6 Dimethylbenzofuran 2,3 Dione

Spirocyclic Derivatives and their Synthetic Pathways

The synthesis of spirocyclic compounds is a significant area of organic chemistry due to their unique three-dimensional structures, which are prevalent in many natural products and pharmacologically active molecules. nih.gov 4,6-Dimethylbenzofuran-2,3-dione serves as an excellent precursor for constructing spiro-heterocycles, particularly through multicomponent reactions.

A prominent synthetic route is the three-component reaction involving an isatin (B1672199), an amino acid, and the benzofuran-2,3-dione (B1329812). nih.gov This reaction proceeds via the in-situ generation of an azomethine ylide from the condensation of isatin and the amino acid (such as sarcosine (B1681465) or proline). The highly reactive ylide then undergoes a [3+2] cycloaddition reaction with the C2-carbonyl group of the this compound, which acts as the dipolarophile. This pathway efficiently constructs a spiro-pyrrolidine or spiro-oxindole ring fused at the C3 position of the benzofuranone core. The reaction is often highly diastereoselective. nih.gov

Another key pathway involves the Prins-type cyclization, where ketones react with homoallylic alcohols under acidic conditions to form spirocyclic ethers. nih.gov While direct examples with this compound are specific, the general mechanism involves the activation of a carbonyl group by a protic or Lewis acid, followed by nucleophilic attack by the homoallylic alcohol and subsequent cyclization. This methodology offers a route to spiro-tetrahydropyran derivatives.

The table below summarizes a representative synthetic pathway for spirocyclic derivatives.

Table 1: Synthesis of Spiro[benzofuran-3,3'-oxindole] Derivatives

Reactant 1 Reactant 2 Reactant 3 Product Reaction Type Key Features
This compound Isatin Sarcosine Spiro[benzofuran-3,3'-oxindole]-pyrrolidine derivative [3+2] Azomethine Ylide Cycloaddition Three-component reaction, high atom economy, high diastereoselectivity. nih.govnih.gov

Flavone (B191248) Analogues Derived via Cycloaddition Reactions

Flavones are a class of naturally occurring compounds possessing a 2-phenyl-4H-chromen-4-one backbone. While the classical synthesis of flavones often involves the cyclization of o-hydroxychalcones, nih.gov cycloaddition reactions provide an alternative and powerful strategy for constructing the core heterocyclic system or its analogues from precursors like this compound.

The dione (B5365651) can participate as a dienophile in Diels-Alder [4+2] cycloaddition reactions. mnstate.eduyoutube.com The C2-C3 double bond, activated by the two adjacent carbonyl groups, can react with a suitable diene. For instance, reaction with an electron-rich diene, such as a Danishefsky-type diene (e.g., 1-methoxy-3-trimethylsiloxy-1,3-butadiene), would be expected to form a highly functionalized cyclohexene (B86901) ring fused to the furanone. Subsequent elimination and aromatization under acidic or basic conditions could lead to the formation of a chromone-like scaffold, which is an isomer of the flavone structure. The regioselectivity of such cycloadditions is typically high. nih.gov

Furthermore, α-oxoketenes, which can be generated from the thermolysis of related furan-2,3-diones, are known to act as heterodienes in [4+2] cycloadditions. asianpubs.org Although this involves the fragmentation of the furanone ring, it represents a potential pathway where the benzofuran-2,3-dione could be a precursor to a reactive intermediate for building flavone-like systems.

Table 2: Proposed Cycloaddition Pathway for Flavone Analogues

Diene Dienophile Intermediate Adduct Final Product Type Reaction Type Notes
1-Methoxy-3-siloxy-1,3-butadiene This compound Fused bicyclic silyl (B83357) enol ether 4,6-Dimethyl-chromone derivative Hetero-Diels-Alder [4+2] Cycloaddition The reaction would construct the pyranone ring of the chromone (B188151) system. asianpubs.orgrsc.org

Regioselective Functionalization of the Benzofuran (B130515) Scaffold

Further functionalization of the this compound scaffold can be achieved through reactions targeting either the benzene (B151609) ring or the dione moiety. The regioselectivity of these reactions is governed by the directing effects of the existing substituents.

The benzene ring contains two activating methyl groups at positions 4 and 6, and an electron-withdrawing ether oxygen as part of the furan (B31954) ring. Electrophilic aromatic substitution (e.g., nitration, halogenation) would be directed to the positions ortho and para to the methyl groups. The most likely positions for substitution are C5 and C7. The C7 position is sterically less hindered and activated by the adjacent methyl group at C6. The C5 position is activated by both the C4-methyl group and the C6-methyl group (para). Computational and experimental studies on similar systems often show a preference for the less sterically encumbered position. oregonstate.edu

Reactions at the dione moiety also exhibit regioselectivity. The Wittig reaction, for example, which converts a carbonyl to an alkene, can show preference for one carbonyl over the other. elsevierpure.com In benzofuran-2,3-diones, reaction with a stable ylide often occurs selectively at the C2-carbonyl (an ester-like carbonyl) rather than the C3-carbonyl (a ketone-like carbonyl), especially when electron-donating groups are present on the aromatic ring. elsevierpure.com This selectivity allows for the regioselective introduction of an alkylidene group at the C2 position. Similarly, nucleophilic additions are expected to show selectivity based on the relative electrophilicity of the two carbonyl carbons.

Table 4: Regioselective Reactions on the Benzofuran Scaffold

Reaction Type Reagent Targeted Site Expected Product Controlling Factors
Electrophilic Aromatic Substitution (e.g., Bromination) Br₂ / Acetic Acid Benzene Ring (C5 or C7) 5-Bromo- or 7-Bromo-4,6-dimethylbenzofuran-2,3-dione Electronic activation by methyl groups; steric hindrance. oregonstate.edu
Wittig Reaction Ph₃P=CHCO₂Et Dione Moiety (C2-carbonyl) 2-Alkylidene-4,6-dimethylbenzofuran-3(2H)-one Higher reactivity of the C2 ester-like carbonyl compared to the C3 ketone. elsevierpure.com

Role As a Versatile Synthon in Complex Organic Synthesis

Strategic Building Block for Diverse Organic Scaffolds

The benzofuran-2,3-dione (B1329812) scaffold serves as an excellent starting point for the construction of a multitude of other heterocyclic systems. The adjacent carbonyl groups are electrophilic centers that can react with various nucleophiles. This dual reactivity allows for the stepwise or one-pot construction of complex molecular frameworks. Benzofuran (B130515) and its derivatives are core components in a vast number of biologically active natural and synthetic compounds. nih.gov

The reactivity of the dione (B5365651) allows for several key transformations:

Condensation Reactions: The C3-carbonyl group can undergo condensation reactions with active methylene (B1212753) compounds, paving the way for the synthesis of a variety of substituted benzofurans.

Ring-Opening Reactions: The lactone functionality can be susceptible to ring-opening by nucleophiles, providing access to substituted 2-hydroxyphenyl derivatives.

Cycloaddition Reactions: The enone-like character of the molecule can be exploited in cycloaddition reactions to build polycyclic systems.

Rearrangements: Under certain conditions, benzofuran-2,3-diones can undergo rearrangements to form other heterocyclic structures. nih.gov

These potential reactions highlight the role of 4,6-Dimethylbenzofuran-2,3-dione as a foundational building block for creating diverse and complex molecular architectures.

Table 1: Potential Reactions of this compound for Scaffold Generation

Reaction Type Reactant Potential Product Scaffold
Knoevenagel Condensation Malononitrile 2-(dicyanomethylene)-4,6-dimethylbenzofuran-3(2H)-one
Wittig Reaction Phosphonium ylides 3-Alkylidene-4,6-dimethylbenzofuran-2-ones
Friedel-Crafts Acylation Aromatic compounds 3-Aroyl-3-hydroxy-4,6-dimethylbenzofuran-2-ones

Precursor to Specific Bio-relevant Frameworks (e.g., Lignans, Coumarins, Quinoxalinones)

The structural motif of this compound is embedded within or can be synthetically transformed into several classes of biologically important molecules.

Lignans: Lignans are a large group of natural products derived from the dimerization of phenylpropane units. ulpgc.es They are classified into several structural types, including furan (B31954), furofuran, and dibenzylbutane lignans. ulpgc.eschim.it The synthesis of furan-type lignans, in particular, could potentially utilize a benzofuran building block derived from this compound. For instance, reduction of the dione followed by functional group manipulation could lead to a 2,3-disubstituted benzofuran core, a key intermediate in the synthesis of certain lignan (B3055560) skeletons. mdpi.comrsc.org

Coumarins: Coumarins (2H-1-benzopyran-2-ones) are a significant class of heterocyclic compounds with a wide range of biological activities. nih.govscispace.com Numerous synthetic methods exist for their preparation, often involving the condensation of phenols with β-ketoesters (Pechmann reaction) or the reaction of salicylaldehydes with various reagents (Knoevenagel condensation). nih.govscispace.com A plausible, albeit not widely reported, synthetic route could involve the rearrangement of a 3-substituted benzofuran-2-one derived from this compound. An unusual rearrangement of a benzopyran to a benzofuran has been reported, suggesting the potential for the reverse transformation under specific conditions. nih.gov

Quinoxalinones: Quinoxaline (B1680401) derivatives are an important class of nitrogen-containing heterocyclic compounds. The reaction of o-phenylenediamines with α-dicarbonyl compounds is a classic and efficient method for the synthesis of quinoxalines. By analogy, the reaction of this compound with a substituted o-phenylenediamine (B120857) would be expected to yield a benzofuro[2,3-b]quinoxaline (B5872420) derivative. This reaction provides a direct method for fusing the benzofuran core with a quinoxaline system, leading to complex polyheterocyclic structures.

Table 2: Potential Synthetic Pathways to Bio-relevant Frameworks

Target Framework Potential Key Intermediate from this compound Subsequent Reaction Type
Lignan (Furan type) 2,3-Disubstituted-4,6-dimethylbenzofuran Coupling/Cyclization
Coumarin 3-Substituted-4,6-dimethylbenzofuran-2-one Rearrangement/Cyclization

Application in Diversity-Oriented Synthesis and Combinatorial Chemistry Approaches

Diversity-oriented synthesis (DOS) aims to create structurally diverse small molecule libraries for high-throughput screening and the discovery of new biological probes and drug leads. cam.ac.ukcam.ac.uk Key to DOS is the use of a central scaffold that can be elaborated through various reaction pathways to generate skeletal diversity. cam.ac.uk

This compound is an ideal candidate for a starting scaffold in DOS and combinatorial chemistry for several reasons:

Multiple Reactive Sites: The two distinct carbonyl groups and the aromatic ring offer multiple points for diversification.

Access to Skeletal Diversity: Reactions at the dicarbonyl moiety can lead to a variety of new ring systems, as discussed previously. This allows for the generation of libraries with high skeletal diversity. nih.govresearchgate.net

Building Block Amenability: A wide range of commercially available building blocks (amines, aldehydes, boronic acids, etc.) can be used to react with the scaffold, introducing appendage diversity. nih.gov

A hypothetical DOS strategy starting from this compound could involve parallel synthesis where the dione is reacted with different classes of reagents in a multi-well format. For example, reaction with a library of primary amines could generate a set of imines, which could then be subjected to a second diversification step, such as a reduction or a cycloaddition, to create a library of complex, spirocyclic, or fused benzofuran derivatives. Such strategies have been successfully applied to generate libraries based on benzofuran and dihydrobenzofuran scaffolds. nih.govnih.gov

Table 3: Hypothetical Diversity-Oriented Synthesis (DOS) from this compound

DOS Principle Implementation with this compound Example Reagent Library Resulting Diversity
Building Block Diversity Reaction at C3-carbonyl Library of primary amines Appendage Diversity
Reaction Pathway Diversity Subjecting intermediates to different reaction conditions Reduction vs. Cycloaddition Skeletal Diversity

Future Research Directions for 4,6 Dimethylbenzofuran 2,3 Dione

Development of Novel Asymmetric and Stereoselective Transformations

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern medicinal and materials chemistry. While the direct asymmetric synthesis of complex molecules from 4,6-Dimethylbenzofuran-2,3-dione remains an area with significant room for exploration, the broader field of asymmetric reactions involving benzofuran (B130515) scaffolds provides a clear blueprint for future research.

Future efforts will likely focus on the development of catalytic systems that can induce high levels of stereoselectivity in reactions involving this compound. This includes the design of novel chiral catalysts, such as organocatalysts or transition-metal complexes, that can effectively control the three-dimensional arrangement of atoms during a chemical transformation. Drawing inspiration from successful asymmetric syntheses of other heterocyclic compounds like aziridines, researchers can explore similar strategies for the enantioselective functionalization of the this compound core. jchemlett.com The development of highly enantioselective Diels-Alder reactions of related 3-olefinic benzofuran-2-ones, for instance, showcases the potential for achieving high stereocontrol in this class of compounds. acs.org

Exploration of Green Chemistry Methodologies for Synthesis and Reactions

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly guiding synthetic strategies. nih.govresearchgate.netyoutube.comyoutube.com Future research on this compound will undoubtedly be influenced by this paradigm shift.

A primary focus will be the development of more environmentally benign methods for the synthesis of the parent compound and its derivatives. This could involve the use of greener solvents, such as water or supercritical fluids, and the replacement of hazardous reagents with more sustainable alternatives. researchgate.net Microwave-assisted organic synthesis, which can often lead to shorter reaction times, higher yields, and reduced energy consumption, represents a promising avenue for the synthesis of acyl-aurones from related benzofuran-3(2H)-ones. mdpi.com Furthermore, catalyst-free synthetic routes and the use of palladium-catalyzed reactions in aqueous media are emerging as powerful tools in the green synthesis of benzofuran derivatives. researchgate.netnih.gov The application of these and other innovative catalytic strategies will be crucial in developing sustainable pathways to new molecules derived from this compound. nih.govacs.org

In-Depth Mechanistic Studies of Complex Reaction Pathways

A thorough understanding of reaction mechanisms is fundamental to controlling chemical processes and designing new transformations. The photoreactivity of aromatic compounds, including diones, is a complex area that warrants further investigation. researchgate.netrsc.orgresearchgate.netyoutube.comyoutube.com Early studies on the photoreactions of this compound provide a foundation for more detailed mechanistic explorations.

Future research should employ a combination of experimental techniques, such as time-resolved spectroscopy and kinetic analysis, alongside computational modeling to elucidate the intricate steps involved in the reactions of this compound. Understanding the nature of excited states, the role of intermediates, and the factors that govern product distribution will be critical. youtube.com Examining the reactivity of the C-2/C-3 double bond in photochemical cycloadditions, as seen in other benzofuran derivatives, could reveal novel synthetic pathways. researchgate.net A deeper mechanistic understanding will not only allow for the optimization of existing reactions but also enable the prediction and discovery of entirely new chemical transformations.

Computational Design and Prediction of New Reactivities and Derivatives

The synergy between computational chemistry and experimental synthesis has become a powerful engine for discovery. In silico methods, including molecular docking and molecular dynamics simulations, are increasingly used to design and predict the properties of new molecules. nih.govtandfonline.comnih.govtandfonline.comacs.org

For this compound, computational tools can be employed to predict its reactivity in various chemical transformations and to design novel derivatives with specific desired properties. By modeling the interactions of the molecule with different reagents and catalysts, researchers can identify promising reaction conditions and predict the stereochemical outcomes of asymmetric reactions. nih.gov Furthermore, computational screening can be used to design new benzofuran-based compounds with potential applications in medicinal chemistry, for example, as enzyme inhibitors. nih.govtandfonline.comnih.govacs.org The use of software to predict spectroscopic data, such as NMR spectra, can also aid in the characterization of new compounds. mdpi.comresearchgate.netnist.gov The integration of these computational approaches will accelerate the discovery and development of new chemistry based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for characterizing 4,6-Dimethylbenzofuran-2,3-dione, and what key spectral features should be observed?

  • Methodological Answer : UV-Vis spectroscopy is essential for monitoring electronic transitions, particularly in photochemical studies. The compound exhibits distinct absorption bands due to its conjugated carbonyl system, which can be used to track reactivity under irradiation . Complementary techniques like FT-IR (for carbonyl stretching vibrations at ~1700–1750 cm⁻¹) and NMR (¹³C/¹H for methyl and aromatic proton environments) are recommended for structural validation.

Q. What are the primary synthetic challenges in obtaining high-purity this compound, and how can they be addressed?

  • Methodological Answer : While synthesis routes are not explicitly detailed in the provided literature, analogous benzofuran-2,3-diones often require controlled cyclization of precursor diketones. Purification via recrystallization (using solvents like ethyl acetate/hexane) or column chromatography (silica gel, gradient elution) is critical to isolate the product from by-products like oligomers. Purity assessment should employ HPLC with UV detection .

Q. How should this compound be stored to prevent degradation?

  • Methodological Answer : Due to its photochemical reactivity and thermal sensitivity, store the compound in amber vials under inert gas (N₂/Ar) at –20°C. Regularly monitor stability using TLC or HPLC, as thermal degradation may produce quinone-like by-products via decarboxylation or dimerization .

Advanced Research Questions

Q. How does the photochemical reactivity of this compound with alkenes vary under different experimental conditions?

  • Methodological Answer : Irradiation with UV light (e.g., 254 nm) in the presence of alkenes like cyclohexene or ethyl vinyl ether generates oxetanes (via [2+2] cycloaddition) or hydrogen-abstraction products. Substrate electronic properties dictate selectivity: electron-rich alkenes (e.g., ethyl vinyl ether) favor oxetane formation, while less substituted alkenes (e.g., 2-methyl-2-butene) undergo hydrogen transfer. Reaction monitoring via time-resolved UV-Vis spectroscopy and product isolation via flash chromatography are recommended .

Q. What strategies can resolve contradictions in reported reaction outcomes for this compound under varying conditions?

  • Methodological Answer : Perform controlled experiments with systematic variation of parameters (light wavelength, solvent polarity, substrate stoichiometry). Use kinetic studies (e.g., Stern-Volmer analysis) to differentiate between singlet/triplet excited states. Computational modeling (DFT for transition-state energies) can clarify mechanistic pathways, while X-ray crystallography confirms product stereochemistry .

Q. How do electron-donating substituents on alkenes influence the regioselectivity of photochemical reactions with this compound?

  • Methodological Answer : Electron-donating groups (e.g., alkoxy in ethyl vinyl ether) enhance alkene nucleophilicity, favoring oxetane formation at the carbonyl oxygen. Hammett substituent constants (σ⁺) can predict regioselectivity trends. Validate using competition experiments with mixed alkenes and analyze products via GC-MS or 2D NMR (NOESY for spatial proximity) .

Data Analysis and Experimental Design

Q. What analytical workflows are recommended for quantifying this compound in complex matrices?

  • Methodological Answer : Employ LC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity. Calibrate using deuterated internal standards to correct for matrix effects. For photodegradation studies, couple online UV irradiation with real-time HPLC analysis to track kinetic profiles .

Q. How can researchers design experiments to probe the thermal stability of this compound?

  • Methodological Answer : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures. Perform thermogravimetric analysis (TGA) under N₂/O₂ atmospheres to assess oxidative stability. Isolate degradation products via preparative TLC and characterize using high-resolution MS and ¹H-¹³C HMBC NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.